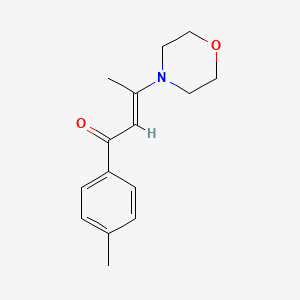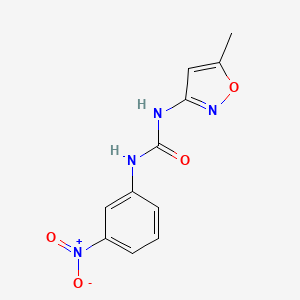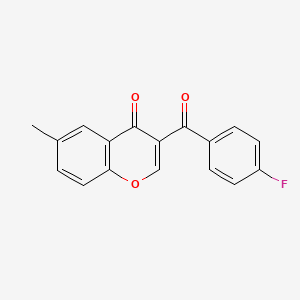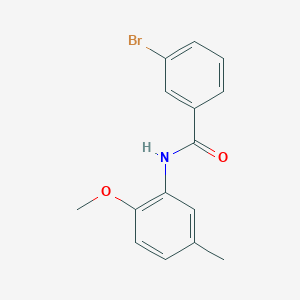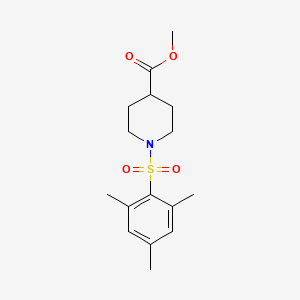
3-(4-tert-butylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, commonly known as TBNMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBNMA belongs to the family of acrylamides and is widely used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
TBNMA has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation and pain, and COX-2 inhibitors have been used as anti-inflammatory and analgesic drugs. TBNMA has been shown to have a higher selectivity towards COX-2 than other COX-2 inhibitors, making it a promising candidate for the development of new drugs.
作用機序
TBNMA inhibits COX-2 by binding to the active site of the enzyme and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain. TBNMA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
TBNMA has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a protective effect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. TBNMA has been shown to have low toxicity and to be well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of TBNMA is its high selectivity towards COX-2, which makes it a promising candidate for the development of new drugs. However, TBNMA has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, TBNMA has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on TBNMA. One area of interest is the development of new drugs based on TBNMA's COX-2 inhibitory properties. Another area of interest is the investigation of TBNMA's antioxidant properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis of TBNMA and to develop new methods for its use in lab experiments.
Conclusion:
In conclusion, TBNMA is a promising compound for scientific research due to its unique properties. It is a potent inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and antioxidant effects. While TBNMA has some limitations for lab experiments, it has several potential future directions for research, including the development of new drugs and the investigation of its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of TBNMA involves the reaction of 4-tert-butylphenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of acetic anhydride. The reaction proceeds under reflux conditions, and the product is obtained after purification using column chromatography. The yield of TBNMA is typically around 70%, and the purity can be confirmed using NMR and IR spectroscopy.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15-6-12-19(24-5)18(14-15)22-20(23)13-9-16-7-10-17(11-8-16)21(2,3)4/h6-14H,1-5H3,(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOCNRRBDQIHY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

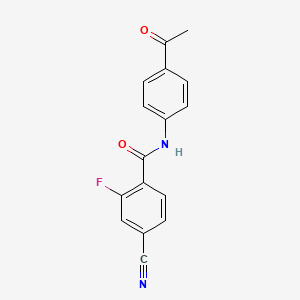
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
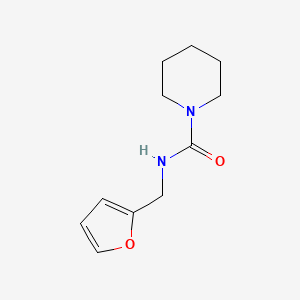
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
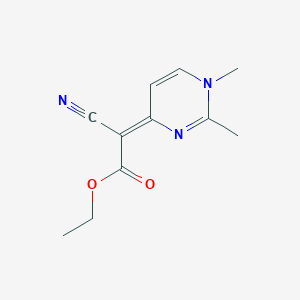
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
